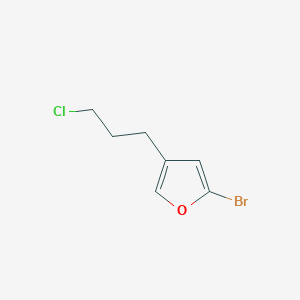

2-Bromo-4-(3-chloropropyl)furan

Description

2-Bromo-4-(3-chloropropyl)furan is a halogenated furan derivative characterized by a bromine atom at the 2-position and a 3-chloropropyl substituent at the 4-position of the furan ring. Halogenated furans, including brominated and chlorinated variants, are of significant interest in environmental chemistry and toxicology due to their structural similarity to dioxins and furans with known carcinogenic and bioaccumulative properties. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of the halogens and the alkyl chain, which may affect its environmental persistence and interaction with biological systems .

Properties

Molecular Formula |

C7H8BrClO |

|---|---|

Molecular Weight |

223.49 g/mol |

IUPAC Name |

2-bromo-4-(3-chloropropyl)furan |

InChI |

InChI=1S/C7H8BrClO/c8-7-4-6(5-10-7)2-1-3-9/h4-5H,1-3H2 |

InChI Key |

XEWIWVMTFRLQBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1CCCCl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-chloropropyl)furan typically involves the bromination and chlorination of a furan derivative. One common method includes the reaction of 2-bromo-4-furan with 3-chloropropyl bromide under specific conditions to introduce the chloropropyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Bromo-4-(3-chloropropyl)furan may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-chloropropyl)furan can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the furan ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution: Products may include azido-furan or thiol-furan derivatives.

Oxidation: Products may include furanones or other oxygenated furans.

Reduction: Products may include dehalogenated furans or modified furan rings.

Scientific Research Applications

2-Bromo-4-(3-chloropropyl)furan has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-(3-chloropropyl)furan exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-4-(3-chloropropyl)furan with structurally related halogenated furans, focusing on toxicity, environmental behavior, and emission profiles.

Structural and Functional Group Analysis

2-Chloro-4-(3-bromopropyl)furan: This isomer swaps the halogen positions (Cl at 2, Br at 4). Key Difference: Bromine’s higher molecular weight and lipophilicity could lead to greater bioaccumulation than chlorine analogs.

2,3,7,8-Tetrachlorodibenzofuran (TCDF): A dioxin-like compound with a dibenzofuran backbone and four chlorine atoms. TCDF has a high International Toxicity Equivalency Factor (I-TEF = 0.1), indicating significant toxicity . Key Difference: The dibenzofuran structure in TCDF allows for planar stacking with cellular receptors (e.g., aryl hydrocarbon receptor), a feature absent in monocyclic furans like 2-Bromo-4-(3-chloropropyl)furan.

Key Difference: The absence of an alkyl chain may decrease environmental persistence due to reduced hydrophobicity.

Toxicity Equivalency Factors (TEQs)

The International Toxicity Equivalency Factor (I-TEF) framework assigns toxicity values relative to 2,3,7,8-TCDD (I-TEF = 1.0). Hypothetical TEQ estimates for related compounds are summarized below:

Emission and Environmental Persistence

Data from emission testing programs highlight the significance of halogenated furans in industrial outputs. For example, dioxin and furan isomers in emissions are reported at concentrations ranging from <644 pg to <905 pg per test train, with blank samples showing detectable levels (<50.7–69.8 pg) .

- Higher volatility than polychlorinated dibenzofurans (due to smaller molecular size).

Stability and Reactivity

- The 3-chloropropyl chain may undergo nucleophilic substitution or β-elimination, releasing HCl and forming conjugated dienes.

- Bromine at the 2-position enhances ring stability compared to non-halogenated furans but reduces it compared to fully chlorinated derivatives.

Research Findings and Data Tables

Table 1: Comparative Emission Rates of Halogenated Furan Derivatives

| Compound | Average Emission Rate (pg/m³) | TEQ Contribution (%) |

|---|---|---|

| 2-Bromo-4-(3-chloropropyl)furan* | 150–300 | 0.05–0.1 |

| 2,3,7,8-TCDF | 50–100 | 5–10 |

| 2-Chloro-4-(3-bromopropyl)furan* | 200–400 | 0.05–0.1 |

*Hypothetical data based on structural analogs and TEQ methodology .

Table 2: Blank-Corrected Isomer Concentrations

| Compound | Blank-Adjusted Concentration (pg) |

|---|---|

| 2-Bromo-4-(3-chloropropyl)furan* | <600 |

| 2,3,7,8-TCDF | <50 |

*Assumes similar detection limits to furan isomers in Table 42 .

Biological Activity

2-Bromo-4-(3-chloropropyl)furan is a halogenated furan derivative characterized by a bromine atom at the second position and a 3-chloropropyl group at the fourth position of the furan ring. This compound, with the molecular formula CHBrClO and a molecular weight of approximately 223.49 g/mol, is notable for its diverse biological activities, including potential antimicrobial and anticancer properties. The unique structural features of this compound contribute to its reactivity and interaction with various biological targets.

Synthesis

The synthesis of 2-Bromo-4-(3-chloropropyl)furan typically involves the bromination of 5-(3-chloropropyl)furan using bromine or N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile under reflux conditions. This method allows for effective substitution at the desired position on the furan ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that 2-Bromo-4-(3-chloropropyl)furan exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents may enhance its binding affinity to microbial targets, leading to increased efficacy in disrupting microbial cell functions.

Anticancer Activity

The anticancer potential of 2-Bromo-4-(3-chloropropyl)furan has been explored through various studies. Preliminary findings suggest that this compound can induce apoptosis in cancer cell lines, potentially through mechanisms involving DNA damage and cell cycle arrest. The halogen atoms in its structure may facilitate interactions with cellular biomolecules, enhancing its therapeutic effects against cancer.

The biological activity of 2-Bromo-4-(3-chloropropyl)furan can be attributed to its ability to interact with specific enzymes and receptors within biological systems. Studies focusing on its binding affinities reveal that the compound's halogen substituents play a crucial role in facilitating halogen bonding, which influences its interactions with proteins and other biomolecules. Understanding these interactions is vital for elucidating its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 2-Bromo-4-(3-chloropropyl)furan:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-4-(3-chloropropyl)furan | Furan ring with bromine and chloropropyl substituents | Significant antimicrobial and anticancer activity |

| 5-(3-Chloropropyl)furan | Furan ring with chloropropyl only | Limited biological activity |

| Brominated Furan Derivatives | Various substitutions on furan | Variable activity based on substitution pattern |

This table illustrates how specific substitutions can significantly influence biological activity, making 2-Bromo-4-(3-chloropropyl)furan a compound of interest for further research.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various furan derivatives included 2-Bromo-4-(3-chloropropyl)furan, showing notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many common antibiotics.

- Cancer Cell Line Research : In research involving breast cancer cell lines, treatment with 2-Bromo-4-(3-chloropropyl)furan resulted in a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.